2,3-Dibromopropionitrile
Overview
Description
2,3-Dibromopropionitrile is an organic compound with the molecular formula C₃H₃Br₂N. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of two bromine atoms and a nitrile group, making it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromopropionitrile can be synthesized through the bromination of acrylonitrile. The reaction typically involves the addition of bromine to acrylonitrile in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is exothermic and must be carefully controlled to prevent excessive heat buildup .
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of acrylonitrile using bromine or hydrogen bromide. The process involves the use of large-scale reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromopropionitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo dehydrobromination to form acrylonitrile derivatives.
Addition Reactions: The nitrile group can participate in addition reactions with reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide.
Addition Reactions: Grignard reagents (e.g., methylmagnesium bromide) or organolithium compounds (e.g., butyllithium) in ether solvents.
Major Products Formed:
Nucleophilic Substitution: Products include 2-bromo-3-hydroxypropionitrile, 2-bromo-3-aminopropionitrile, and 2-bromo-3-thiopropionitrile.
Elimination Reactions: Products include acrylonitrile and its derivatives.
Addition Reactions: Products include substituted nitriles and alcohols.
Scientific Research Applications
2,3-Dibromopropionitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactivity with nucleophilic amino acid residues.
Medicine: Investigated for its potential use in the development of anticancer and antiviral agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromopropionitrile involves its reactivity with nucleophiles. The bromine atoms are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins and enzymes by reacting with nucleophilic amino acid residues such as cysteine and lysine. The nitrile group can also participate in addition reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
2,3-Dichloropropionitrile: Similar structure but with chlorine atoms instead of bromine. It is less reactive due to the lower electrophilicity of chlorine.
2,3-Diiodopropionitrile: Contains iodine atoms, which are more reactive than bromine but less commonly used due to higher cost and toxicity.
2,3-Difluoropropionitrile: Contains fluorine atoms, which are highly electronegative and can significantly alter the compound’s reactivity and properties.
Uniqueness of 2,3-Dibromopropionitrile: this compound is unique due to its balanced reactivity and availability. The bromine atoms provide sufficient electrophilicity for various reactions, while the nitrile group offers additional reactivity options. This combination makes it a versatile reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
2,3-dibromopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2N/c4-1-3(5)2-6/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRIEYYNOLTVTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863417 | |
Record name | Propanenitrile, 2,3-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4554-16-9 | |
Record name | 2,3-Dibromopropionitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4554-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromopropanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004554169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanenitrile, 2,3-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanenitrile, 2,3-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dibromopropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIBROMOPROPANENITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ3MT81KSH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of latent limiting currents in studying halogen organic compounds like 2,3-Dibromopropionitrile?
A1: Latent limiting currents play a crucial role in understanding the reaction stoichiometry of halogen organic compounds like this compound. The research paper "Polarography of halogen organic compounds communication 2. determination of reaction stoichiometry by means of latent limiting currents" [] specifically focuses on utilizing polarography to analyze these currents. By studying the relationship between current and voltage applied to a solution containing this compound, researchers can determine the number of electrons transferred during its electrochemical reaction. This information helps in elucidating the reaction mechanism and stoichiometry, ultimately providing valuable insights into the compound's chemical behavior.
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